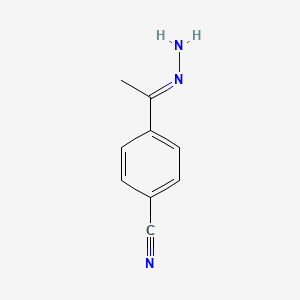
Benzonitrile, 4-(1-hydrazonoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanoacetophenone hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from 4-cyanoacetophenone and hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanoacetophenone hydrazone typically involves the condensation reaction between 4-cyanoacetophenone and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-cyanoacetophenone hydrazone are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanoacetophenone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It has shown potential as an antimicrobial and antitubercular agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-cyanoacetophenone hydrazone involves its interaction with specific molecular targets and pathways. In anticancer applications, it induces cell death through apoptosis and autophagy pathways. The compound interacts with cellular proteins and enzymes, leading to the activation of caspases and other apoptotic factors . This results in the programmed cell death of cancer cells, making it a promising candidate for further drug development .
Comparación Con Compuestos Similares
4-Cyanophenyl-2-hydrazinylthiazoles: These compounds are synthesized from 4-cyanoacetophenone and have shown significant anticancer activity.
Hydrazone-Schiff Bases: These compounds are derived from hydrazones and exhibit various biological activities, including antimicrobial and antioxidant properties.
Uniqueness: 4-Cyanoacetophenone hydrazone stands out due to its specific structural features and the presence of the cyano group, which enhances its reactivity and potential biological activity. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a unique and valuable compound in scientific research .
Propiedades
Número CAS |
93480-05-8 |
|---|---|
Fórmula molecular |
C9H9N3 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
4-ethanehydrazonoylbenzonitrile |
InChI |
InChI=1S/C9H9N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5H,11H2,1H3/b12-7+ |
Clave InChI |
HFJZXQZKSPYGIZ-KPKJPENVSA-N |
SMILES isomérico |
C/C(=N\N)/C1=CC=C(C=C1)C#N |
SMILES canónico |
CC(=NN)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















